2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with isopropyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 5-isopropyl-3-(trifluoromethyl)-1H-pyrazole with acetonitrile under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
- 2-(5-isopropyl-1H-pyrazol-1-yl)acetonitrile
- 2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both isopropyl and trifluoromethyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C9H10F3N3 |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C9H10F3N3/c1-6(2)7-5-8(9(10,11)12)14-15(7)4-3-13/h5-6H,4H2,1-2H3 |
InChI Key |
LLWXLPLXTJYJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#N)C(F)(F)F |
Origin of Product |
United States |
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